Ultra-Potent Anti-Mycoplasmal Activity: Cirramycin A1 vs. Cirramycin F-1/F-2 Analogs
Cirramycin A1 exhibits an exceptionally low minimum inhibitory concentration (MIC) of 0.001 μg/mL against Mycoplasma pneumoniae . In a direct comparative study, the structurally related cirramycin-family antibiotics F-1 and F-2 were found to be active against Gram-positive bacteria but less active than Cirramycin A1 [1]. This establishes Cirramycin A1 as the superior anti-mycoplasmal agent within its immediate structural class.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycoplasma pneumoniae |
|---|---|
| Target Compound Data | 0.001 μg/mL |
| Comparator Or Baseline | Cirramycin F-1 and F-2 (activity noted as 'less active than Cirramycin A1') |
| Quantified Difference | Cirramycin A1 demonstrates superior potency; exact fold-difference not provided in source |
| Conditions | In vitro broth microdilution assay (Mycoplasma pneumoniae) |
Why This Matters
For research focused on mycoplasmal infections or screening programs, Cirramycin A1 provides an ultra-potent reference standard that analogs like F-1 and F-2 cannot match.
- [1] Sawada Y, Tsuno T, Miyaki T, Naito T, Oki T. New cirramycin-family antibiotics F-1 and F-2. Selection of producer mutants, fermentation, isolation, structural elucidation and antibacterial activity. J Antibiot (Tokyo). 1989;42(2):242-253. View Source
